
Epoformin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoformin is a fungal cyclohexene epoxide compound isolated from the culture filtrates of the fungus Diplodia quercivora. This compound has been found to possess a variety of biological activities, including antifungal, zootoxic, and phytotoxic properties .
Métodos De Preparación
Epoformin can be synthesized through several routes. One common method involves the isolation of the compound from the culture filtrates of Diplodia quercivora. The synthetic route typically involves the preparation of key hemisynthetic derivatives, which are then subjected to various reaction conditions to yield this compound . Industrial production methods often involve large-scale fermentation processes to cultivate the fungus and extract the desired compound.
Análisis De Reacciones Químicas
Epoformin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various epoxide derivatives .
Aplicaciones Científicas De Investigación
Epoformin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of cyclohexene epoxides. In biology, this compound is studied for its antifungal and phytotoxic properties, making it a potential candidate for developing new biocides. In medicine, this compound’s zootoxic activity is of interest for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of epoformin involves its interaction with various molecular targets and pathways. This compound exerts its effects by inhibiting key enzymes involved in fungal growth and development. The compound’s epoxide group is believed to play a crucial role in its biological activity, allowing it to form covalent bonds with target proteins and disrupt their function .
Comparación Con Compuestos Similares
Epoformin is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include other cyclohexene epoxides such as sphaeropsidin A, cavoxin, and seiridin. These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action. For example, sphaeropsidin A also possesses antifungal properties but has a different mode of action compared to this compound .
Propiedades
Número CAS |
52146-62-0 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(1R,5R,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O3/c1-3-2-4(8)6-7(10-6)5(3)9/h2,4,6-8H,1H3/t4-,6-,7+/m1/s1 |
Clave InChI |
WCZPXJJNPSYRIV-QXRNQMCJSA-N |
SMILES isomérico |
CC1=C[C@H]([C@@H]2[C@H](C1=O)O2)O |
SMILES canónico |
CC1=CC(C2C(C1=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,4-Bis[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14651662.png)
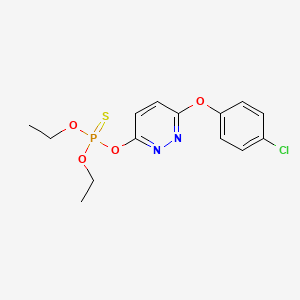

![Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14651672.png)
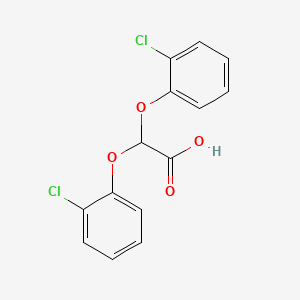

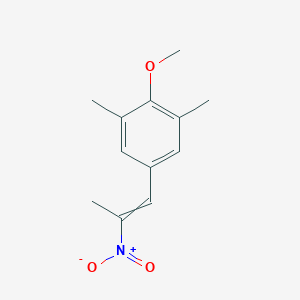
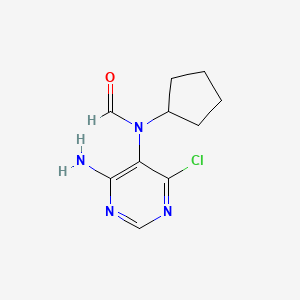
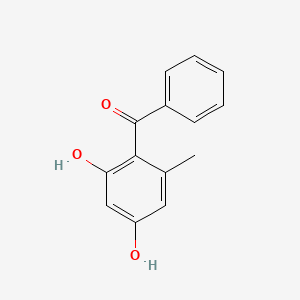
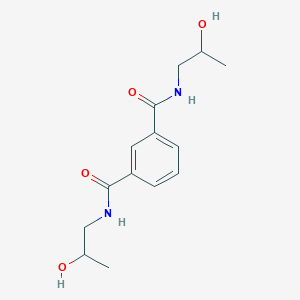
![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
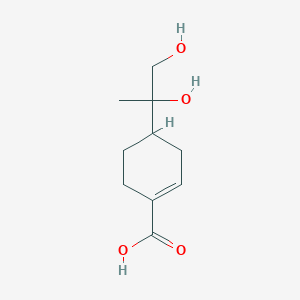
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)

